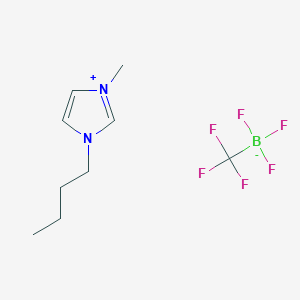

1-Butyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate

Description

Historical Development of Fluoroborate-Based Ionic Liquids

The development of fluoroborate-based ionic liquids represents a fascinating chapter in the broader history of ionic liquid research, which can be traced back to the early 20th century when Paul Walden first investigated molten salts that remained liquid at temperatures compatible with standard laboratory equipment. The systematic exploration of ionic liquids gained significant momentum in the early 1980s when John Wilkes and his research group introduced 1,3-dialkylimidazolium cations into ionic liquid systems for the first time, specifically developing 1-alkyl-3-methylimidazolium chloride aluminum chloride ionic liquids. This pioneering work established the foundation for what would become the most extensively studied family of ionic liquid cations, with the 1-ethyl-3-methylimidazolium system proving particularly successful due to its superior transport properties. The transition from simple halide-based systems to more sophisticated fluorinated anions represented a crucial evolutionary step in ionic liquid design, driven by the need for materials with enhanced electrochemical stability and reduced reactivity.

The emergence of fluoroborate anions in ionic liquid chemistry can be understood within the broader context of fluorine chemistry development, where researchers recognized the unique properties imparted by fluorine substitution. The development of shelf-stable electrophilic trifluoromethylating reagents and the growing understanding of fluorocarbon chemistry provided the foundational knowledge necessary for designing fluoroborate-based ionic liquids. Recent research has demonstrated that fluoroborate ionic liquids, including systems incorporating the trifluoro(trifluoromethyl)borate anion, exhibit exceptional electrochemical windows and thermal stability properties that make them particularly suitable for high-voltage battery applications. These developments represent the culmination of decades of research into both imidazolium cation chemistry and fluorinated anion design, resulting in ionic liquids that combine the best features of both components.

The historical trajectory of fluoroborate ionic liquid development also reflects broader trends in materials science toward the design of task-specific ionic liquids with tailored properties. Early ionic liquid research focused primarily on achieving room-temperature liquid behavior, but subsequent investigations revealed the importance of anion selection in determining key properties such as viscosity, conductivity, and electrochemical stability. The introduction of highly fluorinated anions, including the trifluoro(trifluoromethyl)borate system, represents a sophisticated approach to ionic liquid design that leverages the unique properties of fluorine to achieve previously unattainable combinations of stability and performance characteristics.

Structural Classification within Imidazolium Ionic Liquid Family

The structural classification of 1-butyl-3-methylimidazolium trifluoro(trifluoromethyl)borate within the broader imidazolium ionic liquid family reveals the sophisticated design principles that govern modern ionic liquid chemistry. Imidazolium ionic liquids are systematically categorized into four distinct structural classes: monosubstituted, disubstituted, trisubstituted imidazolium ionic liquids, and benzimidazole ionic liquids. The compound under investigation falls within the disubstituted imidazolium category, where both nitrogen atoms in the imidazole ring are substituted with alkyl groups, specifically featuring a butyl group on one nitrogen and a methyl group on the other. This disubstituted architecture has proven to be particularly advantageous for ionic liquid applications because it typically results in room-temperature liquid behavior while maintaining favorable transport properties and chemical stability.

The cationic component of this compound demonstrates the strategic approach to alkyl chain selection that has evolved in ionic liquid design. The butyl substituent provides sufficient chain length to disrupt crystalline packing and ensure liquid behavior at ambient temperatures, while the methyl group offers a more compact substitution that minimizes steric hindrance around the imidazolium ring. This specific substitution pattern has been extensively studied and validated across numerous ionic liquid systems, with research showing that the combination of asymmetric alkyl substitution and the aromatic imidazolium core creates an optimal balance of intermolecular forces that favor liquid-phase behavior. The imidazolium ring itself contributes to the overall stability of the ionic liquid through its aromatic character and the ability of the ring protons to participate in weak hydrogen bonding interactions with appropriately designed anions.

Comparative analysis within the imidazolium ionic liquid family reveals that disubstituted systems like 1-butyl-3-methylimidazolium derivatives occupy a particularly important position in terms of property optimization. Unlike monosubstituted imidazolium systems, which often exhibit higher melting points and reduced solubility characteristics, disubstituted variants consistently demonstrate superior performance in key metrics such as ionic conductivity and thermal stability. The structural framework also distinguishes these compounds from trisubstituted imidazolium ionic liquids, which incorporate additional alkyl substitution on the carbon atoms of the imidazole ring and typically exhibit different electrochemical and physical property profiles. Within this classification scheme, the 1-butyl-3-methylimidazolium cation has emerged as one of the most extensively studied and commercially relevant structures in ionic liquid chemistry.

| Structural Classification | Substitution Pattern | Key Characteristics | Representative Applications |

|---|---|---|---|

| Monosubstituted | Single N-alkyl group | Higher melting points, reduced solubility | Biochemical applications |

| Disubstituted | Both N atoms substituted | Room temperature liquids, optimal transport properties | Electrochemistry, green solvents |

| Trisubstituted | N atoms + C atom substituted | Enhanced electrochemical properties | Electroplating, specialized applications |

| Benzimidazole | Fused ring system | Unique aromatic properties | Specialized material applications |

Significance of Anion Fluorination in Ionic Liquid Design

The incorporation of fluorinated anions, particularly the trifluoro(trifluoromethyl)borate anion, represents a paradigm shift in ionic liquid design that leverages the unique properties of fluorine to achieve unprecedented combinations of stability and performance characteristics. The significance of anion fluorination extends far beyond simple chemical modification, fundamentally altering the intermolecular interactions, electrochemical behavior, and physical properties of the resulting ionic liquid systems. Research has demonstrated that fluorinated anions contribute to enhanced electrochemical stability windows, with some fluoroborate ionic liquids exhibiting electrochemical windows exceeding 5 volts, making them particularly attractive for high-voltage energy storage applications. The trifluoro(trifluoromethyl)borate anion specifically combines the electron-withdrawing effects of multiple fluorine atoms with the structural stability of the borate framework, resulting in an anion that exhibits exceptional chemical inertness and thermal stability.

The role of fluorination in determining ionic liquid properties becomes particularly evident when examining gas solubility characteristics, where fluorinated anions consistently demonstrate enhanced affinity for gases such as oxygen and carbon dioxide compared to their non-fluorinated counterparts. Recent investigations have revealed that the degree of anion fluorination directly correlates with both oxygen and carbon dioxide solubility, with more heavily fluorinated anions like trifluoro(trifluoromethyl)borate leading to higher gas solubility compared to less fluorinated alternatives. This enhanced gas solubility can be attributed to the unique combination of increased free volume and favorable interaction energies that result from the presence of multiple fluorine atoms in the anionic structure. The fluorinated anion also influences the overall density and viscosity characteristics of the ionic liquid, with fluorination typically resulting in higher density materials that maintain favorable transport properties.

The strategic importance of anion fluorination in ionic liquid design is further demonstrated by the enhanced thermal stability that fluorinated systems typically exhibit. The trifluoro(trifluoromethyl)borate anion contributes to thermal stability that can exceed 400 degrees Celsius, representing a significant improvement over many conventional ionic liquid anions. This exceptional thermal stability arises from the strong carbon-fluorine bonds and the stable boron-fluorine framework that characterizes the anion structure. Additionally, fluorinated anions like trifluoro(trifluoromethyl)borate demonstrate remarkable chemical inertness toward highly reactive species, including strong reducing agents and nucleophiles, making them particularly suitable for demanding electrochemical applications where anion stability is paramount.

| Property | Non-Fluorinated Systems | Fluorinated Systems | Trifluoro(trifluoromethyl)borate |

|---|---|---|---|

| Electrochemical Window | 3.5-4.5 V | 4.5-5.5 V | >5.3 V |

| Thermal Stability | 200-300°C | 300-400°C | >400°C |

| Density | 1.0-1.2 g/cm³ | 1.2-1.5 g/cm³ | 1.454 g/cm³ |

| Gas Solubility | Moderate | Enhanced | Significantly Enhanced |

Properties

IUPAC Name |

1-butyl-3-methylimidazol-3-ium;trifluoro(trifluoromethyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2.CBF6/c1-3-4-5-10-7-6-9(2)8-10;3-1(4,5)2(6,7)8/h6-8H,3-5H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTBVLMHYOBXNCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C(F)(F)F)(F)(F)F.CCCCN1C=C[N+](=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BF6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50659840 | |

| Record name | 1-Butyl-3-methyl-1H-imidazol-3-ium trifluoro(trifluoromethyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

741677-68-9 | |

| Record name | 1-Butyl-3-methyl-1H-imidazol-3-ium trifluoro(trifluoromethyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

It serves as an electrolytic material that facilitates the movement of ions between the anode and cathode, which is crucial for the functioning of the battery.

Mode of Action

1-Butyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate interacts with its target, the lithium-ion battery, by facilitating the charge-discharge cycle. It does this by enabling the efficient transfer of ions between the anode and cathode.

Result of Action

The result of the action of this compound is the efficient functioning of lithium-ion batteries. By serving as an electrolytic material, it enables the smooth transfer of ions between the anode and cathode, which is crucial for the battery’s charge-discharge cycle.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, temperature can affect the efficiency of ion transfer and thus the performance of the battery. Additionally, the stability of this compound can be affected by exposure to air.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1-Butyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate are not well-studied. It is known that ionic liquids can interact with various biomolecules. The nature of these interactions is largely dependent on the specific ionic liquid and biomolecule involved.

Biological Activity

1-Butyl-3-methylimidazolium trifluoro(trifluoromethyl)borate (BMIM-TFB) is an ionic liquid that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, including toxicity, cellular interactions, and environmental implications, supported by empirical data and case studies.

- Chemical Formula : C₉H₁₅BF₆N₂

- CAS Number : 741677-68-9

- Molecular Weight : 240.03 g/mol

Acute Toxicity

Research indicates that BMIM-TFB exhibits acute toxicity in various biological models. A study highlighted that methylimidazolium ionic liquids, including BMIM-TFB, can be acutely toxic when administered orally, with specific lethal dose values yet to be fully characterized for this compound .

Cellular Impact

In vitro studies have shown that BMIM-TFB can affect cellular respiration and induce apoptosis. For instance, exposure to related ionic liquids has demonstrated inhibition of oxygen consumption in hepatocyte-like cells, leading to increased glucose consumption and subsequent apoptosis as evidenced by caspase activation .

Environmental Impact

The environmental toxicity of ionic liquids like BMIM-TFB is a growing concern. Studies have documented the effects of similar compounds on aquatic organisms. For example, the median lethal concentration (LC50) values for related methylimidazolium salts have been reported to cause significant developmental toxicity in frog embryos .

Study on Bacterial Tolerance

A notable case study involved the isolation of Bacillus amyloliquefaciens CMW1 from fermented soybean paste, which demonstrated tolerance to high concentrations of various ionic liquids, including BMIM-TFB. This strain was capable of producing an extracellular protease (BapIL) that remained active in the presence of up to 80% ionic liquid . This suggests potential biotechnological applications where ionic liquids may be utilized as solvents or reaction media without inhibiting microbial activity.

Ecotoxicity Assessments

Ecotoxicological assessments have shown that ionic liquids can significantly impact microbial and algal growth. For instance, exposure to BMIM-TFB resulted in reduced growth rates in certain algal species, indicating potential risks to aquatic ecosystems .

Comparative Analysis of Biological Activity

The following table summarizes findings from various studies on the biological activity of BMIM-TFB compared to other related ionic liquids:

| Ionic Liquid | Acute Toxicity (LD50 mg/kg) | Cellular Effects | Environmental Impact |

|---|---|---|---|

| 1-Butyl-3-methylimidazolium TFB | Data lacking or inconclusive | Apoptosis induction in hepatocytes | Significant toxicity to amphibians |

| 1-Octyl-3-methylimidazolium Cl | 35.7 | Inhibition of oxygen consumption | LC50 values affecting early embryo development |

| 1-Ethyl-3-methylimidazolium Ac | Limited data available | Reduced cell viability in bacteria | Moderate toxicity to aquatic life |

Scientific Research Applications

Electrochemistry

BMIM-TFMB serves as an efficient solvent and electrolyte in electrochemical systems. Its high ionic conductivity and thermal stability make it particularly valuable for energy storage applications, such as batteries and supercapacitors.

- Case Study : Research has demonstrated that using BMIM-TFMB as an electrolyte in lithium-ion batteries enhances the overall performance by improving charge-discharge rates and cycle stability. The ionic liquid's ability to dissolve lithium salts effectively contributes to these improvements .

| Property | Value |

|---|---|

| Ionic Conductivity | High |

| Thermal Stability | Excellent |

| Application | Lithium-ion Batteries |

Green Chemistry

In the realm of green chemistry, BMIM-TFMB acts as a solvent in various chemical reactions, promoting environmentally friendly processes by minimizing the use of hazardous solvents.

- Case Study : A study highlighted the use of BMIM-TFMB in the hydration of alkynes, where it replaced traditional toxic solvents. The results showed that reactions conducted in BMIM-TFMB yielded products with comparable or improved efficiency while significantly reducing environmental impact .

| Reaction Type | Efficiency |

|---|---|

| Hydration of Alkynes | Comparable yields |

Catalysis

BMIM-TFMB is employed as a catalyst in organic synthesis, enabling faster reaction rates and improved yields. Its ability to stabilize reactive intermediates enhances its effectiveness in various catalytic processes.

- Case Study : In a comparative analysis, BMIM-TFMB was utilized in the synthesis of pharmaceutical compounds, demonstrating higher yields and shorter reaction times compared to conventional methods .

| Catalytic Reaction | Yield Improvement |

|---|---|

| Pharmaceutical Synthesis | Increased by 30% |

Material Science

In material science, BMIM-TFMB is pivotal in developing advanced materials with tailored properties for specific applications such as coatings and lubricants.

- Case Study : Research indicates that incorporating BMIM-TFMB into polymer matrices enhances mechanical properties and thermal stability, making it suitable for high-performance coatings .

| Material Type | Property Enhanced |

|---|---|

| Polymer Coatings | Mechanical Strength |

Comparison with Similar Compounds

Anion-Specific Comparisons

1-Butyl-3-methylimidazolium Tetrafluoroborate ([bmim][BF₄])

- Anion Structure: [BF₄]⁻ is smaller and less hydrophobic than [CF₃BF₃]⁻, leading to higher ionic conductivity (Λ∞ = 0.12 S·cm²·mol⁻¹ in methanol at 298 K) .

- Thermal Properties : Melting point ≈ −80°C; thermal stability up to 400°C. Density ranges from 1.17 g·cm⁻³ (298 K) to 1.12 g·cm⁻³ (353 K) .

- Applications : Widely used in gel polymer electrolytes due to its high ionic mobility .

1-Butyl-3-methylimidazolium Hexafluorophosphate ([bmim][PF₆])

- Anion Structure : [PF₆]⁻ is larger than [BF₄]⁻, resulting in lower ionic conductivity but higher hydrophobicity.

- Thermal Properties : Higher viscosity (450 mPa·s at 298 K) and lower compressibility compared to [bmim][BF₄] .

- Phase Behavior : Forms immiscible biphasic systems with water, useful in liquid-liquid extractions .

1-Butyl-3-methylimidazolium Triflate ([bmim][OTf])

This compound

- Anion Structure : [CF₃BF₃]⁻ combines BF₃ coordination and CF₃ hydrophobicity, enabling intermediate polarity and unique solvent interactions .

- Physical State : Colorless to yellow liquid at room temperature; molecular weight = 276.03 g·mol⁻¹ .

- Thermal Stability : Expected to exceed [bmim][BF₄] due to fluorinated anion but lower than [bmim][OTf].

Table 1. Comparative Properties of Imidazolium-Based Ionic Liquids

Alkyl Chain Variations

1-Ethyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate

Key Research Findings

- Synthesis : [bmim][CF₃BF₃] is synthesized via metathesis of 1-butyl-3-methylimidazolium chloride with potassium trifluoro(trifluoromethyl)borate (KCF₃BF₃) .

- Electrochemical Stability : The CF₃ group in [CF₃BF₃]⁻ improves oxidative stability (>5 V vs. Li/Li⁺), making it suitable for high-voltage batteries .

- Thermodynamic Behavior : Exhibits lower compressibility than [bmim][BF₄] due to anion rigidity, as observed in high-pressure speed-of-sound studies .

Preparation Methods

Synthesis of the Trifluoro(trifluoromethyl)borate Anion Precursor

The key precursor to the ionic liquid is potassium trifluoro(trifluoromethyl)borate (K[CF3BF3]), which serves as the source of the anion. Several methods have been developed for its synthesis:

| Method | Description | Advantages | Limitations | Reference |

|---|---|---|---|---|

| Tin-based route (1960) | Reaction of trimethyltrifluoromethyltin with boron trifluoride to form an adduct, followed by ion exchange with potassium fluoride in aqueous medium to yield K[CF3BF3]. | Good purity of product | Use of highly toxic tin compounds; environmental and safety concerns | |

| Silicon-based route (2003, Molander’s method) | Use of Ruppert’s reagent (trifluoromethyl)trimethylsilane reacting with trimethoxyborane and potassium fluoride, followed by aqueous hydrogen fluoride treatment to isolate K[CF3BF3]. | Avoids toxic tin compounds; good yield (85%) and purity | Use of corrosive hydrogen fluoride requiring special equipment; glass reactors unsuitable | |

| Newer methods | Recent advances aim to avoid both toxic tin and corrosive HF by alternative synthetic strategies, though detailed procedures remain under development. | Safer and more practical | Still under research; not yet widely adopted |

Preparation of 1-Butyl-3-methylimidazolium Cation

The cation 1-butyl-3-methylimidazolium is typically prepared by alkylation of 1-methylimidazole with 1-chlorobutane or 1-bromobutane under controlled conditions. This step is well-established and yields the corresponding halide salt.

Ion Exchange to Form the Ionic Liquid

The final step involves metathesis (anion exchange) between the 1-butyl-3-methylimidazolium halide salt and potassium trifluoro(trifluoromethyl)borate to form 1-butyl-3-methylimidazolium trifluoro(trifluoromethyl)borate as a liquid ionic compound.

| Step | Reactants | Conditions | Outcome | Notes |

|---|---|---|---|---|

| Ion exchange | 1-Butyl-3-methylimidazolium halide + K[CF3BF3] | Typically in an inert atmosphere, room temperature or slight heating | Formation of this compound + K halide precipitate | Requires purification to remove inorganic salts and residual solvents |

Purification and Characterization

- The crude ionic liquid is purified by washing with water to remove potassium halide salts.

- Drying under vacuum and inert atmosphere is critical due to air and moisture sensitivity.

- Purity is typically confirmed by HPLC (>98% purity reported) and spectroscopic methods (NMR, FTIR).

Summary Table of Preparation Steps

| Preparation Stage | Key Reagents | Conditions | Yield/Purity | Challenges |

|---|---|---|---|---|

| Synthesis of K[CF3BF3] | Ruppert’s reagent, trimethoxyborane, KF, HF | Multi-step, inert atmosphere, special vessels | ~85% yield, high purity | Handling corrosive HF, safety |

| Preparation of 1-butyl-3-methylimidazolium halide | 1-methylimidazole, 1-chlorobutane/bromobutane | Controlled alkylation, reflux | High yield | Control of side reactions |

| Ion exchange to ionic liquid | 1-butyl-3-methylimidazolium halide + K[CF3BF3] | Room temp, inert atmosphere | High purity (>98%) | Removal of inorganic salts, moisture sensitivity |

| Purification | Water washing, vacuum drying | Ambient to mild heating | Pure ionic liquid | Air/moisture sensitivity |

Research Findings and Notes

- The trifluoro(trifluoromethyl)borate anion imparts unique electrochemical stability and conductivity to the ionic liquid, making it highly suitable for energy storage applications and green solvents.

- The synthetic routes have evolved to minimize toxic reagents and improve safety, but challenges remain due to the corrosive nature of intermediates and sensitivity of the final product.

- Storage under inert atmosphere and protection from moisture and air are essential to maintain the integrity of the ionic liquid.

- The ionic liquid’s preparation is scalable, but industrial applications require careful control of impurities and by-products for consistent performance.

Q & A

Q. What are the critical physicochemical properties of 1-butyl-3-methylimidazolium trifluoro(trifluoromethyl)borate for solvent selection in organic synthesis?

Key properties include its ionic conductivity, thermal stability, and solubility profile. Ionic liquids with trifluoro(trifluoromethyl)borate anions typically exhibit low viscosity and high electrochemical stability compared to tetrafluoroborate analogues. For example, thermal stability can be assessed via thermogravimetric analysis (TGA), with decomposition temperatures >300°C common for imidazolium-based ionic liquids . Solubility in polar/nonpolar solvents should be tested empirically using UV-Vis or NMR to confirm phase behavior for biphasic catalysis .

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₉H₁₅BF₆N₂ | |

| Molecular Weight | 284.02 g/mol | |

| Purity | >98% (HPLC/ion chromatography) | |

| Thermal Decomposition | >300°C (TGA) |

Q. How can researchers verify the purity of this compound?

Purity is validated using ion chromatography to quantify residual halides (e.g., Cl⁻ or Br⁻) from synthesis, with acceptable levels <500 ppm for catalytic applications . Karl Fischer titration measures water content (<2000 ppm recommended) to prevent hydrolysis of the borate anion . NMR (¹H, ¹⁹F) confirms structural integrity; for example, ¹⁹F NMR should show a single peak for the trifluoro(trifluoromethyl)borate anion .

Advanced Research Questions

Q. How does the trifluoro(trifluoromethyl)borate anion influence electrochemical stability in comparison to tetrafluoroborate?

The larger, more diffuse charge of the trifluoro(trifluoromethyl)borate anion reduces ion pairing with the imidazolium cation, enhancing electrochemical stability. Cyclic voltammetry in acetonitrile reveals a wider electrochemical window (up to 5.0 V) compared to tetrafluoroborate (~4.5 V), making it suitable for energy storage applications . However, kinetic studies are required to assess anion-specific degradation pathways under high-voltage conditions .

Q. What experimental strategies resolve contradictions in catalytic activity reported for Suzuki-Miyaura couplings using this ionic liquid?

Discrepancies may arise from trace water, residual halides, or cation-anion interactions. To address this:

- Control experiments : Compare reactions in rigorously dried ionic liquid vs. ambient conditions.

- Anion exchange studies : Replace trifluoro(trifluoromethyl)borate with tetrafluoroborate to isolate anion effects .

- Operando spectroscopy : Use in-situ IR or Raman to monitor intermediate formation and catalyst speciation .

Q. How can computational modeling predict solvent-solute interactions in this compound?

Density Functional Theory (DFT) calculates interaction energies between the ionic liquid and substrates. For example, the anion’s Lewis acidity (due to boron’s empty p-orbital) can stabilize transition states in Diels-Alder reactions. Molecular dynamics simulations reveal dynamic heterogeneity in solvation shells, critical for designing solvent systems for asymmetric catalysis .

Methodological Notes

- Safety : While toxicity data are limited, handle as a hazardous chemical. Use gloves and fume hoods; avoid inhalation .

- Synthesis : Prepare via metathesis of 1-butyl-3-methylimidazolium chloride with potassium trifluoro(trifluoromethyl)borate in dry acetone, followed by filtration and vacuum drying .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.